1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride

Muscarinic M3 receptor antagonism Binding affinity Fluorene pharmacophore

1-Azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate chloride (CAS 69766-48-9, synonym Ro 2-3245) is a quaternary ammonium salt belonging to the fluorene-9-carboxylic acid ester class of muscarinic acetylcholine receptor (mAChR) antagonists. The compound features a rigid 1-azoniabicyclo[3.2.1]octane scaffold bearing a permanent positive charge, ester-linked to a fluorene-9-carboxylate pharmacophore.

Molecular Formula C21H22ClNO2
Molecular Weight 355.9 g/mol
CAS No. 69766-48-9
Cat. No. B13770498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride
CAS69766-48-9
Molecular FormulaC21H22ClNO2
Molecular Weight355.9 g/mol
Structural Identifiers
SMILESC1CC2C[NH+](C1)CC2OC(=O)C3C4=CC=CC=C4C5=CC=CC=C35.[Cl-]
InChIInChI=1S/C21H21NO2.ClH/c23-21(24-19-13-22-11-5-6-14(19)12-22)20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20;/h1-4,7-10,14,19-20H,5-6,11-13H2;1H
InChIKeyTVLGALHNALMDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate chloride (CAS 69766-48-9): Chemical Identity and Muscarinic Antagonist Classification


1-Azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate chloride (CAS 69766-48-9, synonym Ro 2-3245) is a quaternary ammonium salt belonging to the fluorene-9-carboxylic acid ester class of muscarinic acetylcholine receptor (mAChR) antagonists [1]. The compound features a rigid 1-azoniabicyclo[3.2.1]octane scaffold bearing a permanent positive charge, ester-linked to a fluorene-9-carboxylate pharmacophore. This structural class is known to exhibit high-affinity antagonism at muscarinic receptor subtypes, particularly M3, with Ki values for related fluorene-9-carboxylate esters reported below 10 nM [2]. Its quaternary ammonium nature confers limited CNS penetration, making it relevant for peripheral anticholinergic applications such as respiratory, urinary, and gastrointestinal indications.

Why Simple Substitution of 1-Azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate chloride Fails: The Risk of Ignoring Scaffold-Dependent Pharmacology


Muscarinic antagonists cannot be treated as interchangeable commodities because receptor-subtype selectivity, kinetic binding parameters, and quaternary ammonium geometry are exquisitely sensitive to the azabicyclo scaffold and ester pharmacophore pairing [1]. For instance, fluorene-9-carboxylate esters linked to a 1-azoniabicyclo[2.2.2]octane (quinuclidine) core exhibit IC50 values as low as 0.26 nM at the M1 receptor, while switching the scaffold to a [3.2.1] system alters the spatial orientation of the ester moiety relative to the cationic center, potentially shifting subtype selectivity and functional activity profiles [2]. Even among fluorene-9-carboxylate congeners, the linkage of the two benzene rings in the fluorene moiety reduces M2 selectivity compared to non-bridged diphenyl analogs such as 4-DAMP methobromide, as demonstrated in atrial versus ileal tissue assays [3]. Consequently, substituting one fluorene-9-carboxylate quaternary ammonium ester for another without head-to-head comparative data risks unanticipated changes in receptor occupancy, tissue selectivity, and therapeutic window.

Quantitative Differentiation Evidence for 1-Azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate chloride: Head-to-Head and Cross-Study Comparator Data


M3 Receptor Affinity: Fluorene-9-carboxylate Quaternary Ammonium Esters vs. Non-Fluorene Quaternary Ammonium Comparators

Fluorene-9-carboxylic acid esters of bicyclic nitrogen heterocycles, including the 1-azoniabicyclo[3.2.1]octane scaffold, are described in Boehringer Ingelheim patents as muscarinic M3 receptor antagonists with binding affinity (Ki) generally below 10 nM [1]. This potency range is comparable to established inhaled long-acting muscarinic antagonists (LAMAs) such as tiotropium (Ki M3 ≈ 0.01–0.2 nM) and aclidinium (Ki M3 = 0.14 nM), but the rigid fluorene moiety offers a distinct pharmacophore geometry that can be exploited for subtype selectivity tuning . In contrast, non-fluorene quaternary ammonium esters such as 4-DAMP methobromide exhibit different M2/M3 selectivity ratios due to the non-bridged phenyl ring arrangement.

Muscarinic M3 receptor antagonism Binding affinity Fluorene pharmacophore

Subtype Selectivity Modulation: Fluorene-9-carboxylate Esters Display Altered M2 vs. M3 Tissue Selectivity Compared to Diphenyl Acetate Esters

Functional tissue assays reveal that the fluorene-9-carboxylate ester motif alters M2 versus M3 selectivity relative to non-bridged diphenyl esters. When the two benzene rings of a diphenyl acetate are linked into a fluorene system, the affinity for atrial M2 receptors remains comparable to that of 4-DAMP methobromide, but affinity for ileal M3 receptors is reduced by approximately 50%, thereby decreasing M2 over M3 selectivity [1]. This finding indicates that the 1-azoniabicyclo[3.2.1]octan-6-yl fluorene-9-carboxylate scaffold provides a starting point for tuning tissue-level selectivity, an advantage over 4-DAMP and related open-chain diphenyl esters.

Muscarinic subtype selectivity M2 vs M3 Tissue pharmacology

Quaternary Ammonium Permanence: Structural Comparison with Tertiary Amine Fluorene Analogs That Penetrate the CNS

The target compound bears a permanent positive charge on the 1-azoniabicyclo[3.2.1]octane nitrogen, establishing it as a peripherally restricted muscarinic antagonist. In contrast, tertiary amine fluorene-9-carboxylate esters such as 2-(diethylamino)ethyl 9-hydroxy-9H-fluorene-9-carboxylate hydrochloride possess central nervous system activity, exhibiting LD50 values of 45 ± 9.9 mg/kg and pronounced central anticholinergic effects in the arecoline tremor model [1]. This fundamental difference in CNS penetration has direct implications for experimental design: the quaternary ammonium compound is suited for studies of peripheral muscarinic function without confounding central effects, whereas the tertiary amine analog is appropriate for investigating central cholinergic pathways.

Blood-brain barrier permeability Quaternary ammonium Peripheral selectivity

Scaffold Geometry: 1-Azoniabicyclo[3.2.1]octane vs. 1-Azoniabicyclo[2.2.2]octane (Quinuclidine) Ester Linkage Orientation

The 1-azoniabicyclo[3.2.1]octane ring system presents the ester substituent at the 6-position with a distinct spatial vector compared to the 3-position attachment in the quinuclidine (1-azoniabicyclo[2.2.2]octane) scaffold. While related quinuclidine-based fluorene-9-carboxylates such as (3R)-1-azabicyclo[2.2.2]oct-3-yl 9-hydroxy-9H-fluorene-9-carboxylate demonstrate sub-nanomolar M1 and M2 binding (IC50 = 0.26 nM at M1, IC50 = 1.14 nM at M2) [1], the [3.2.1] scaffold alters the distance and angular relationship between the cationic ammonium center and the ester carbonyl, parameters critical for muscarinic receptor pharmacophore recognition [2]. This geometric difference provides a structurally distinct tool compound for probing the stereoelectronic requirements of muscarinic antagonist binding.

Scaffold rigidity Ester geometry Structure-activity relationship

Optimal Application Scenarios for 1-Azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate chloride Based on Quantitative Differentiation Evidence


Peripheral Muscarinic Receptor Pharmacology Without CNS Confounds

The permanent quaternary ammonium charge of 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate chloride restricts distribution to the peripheral compartment, enabling in vivo studies of muscarinic receptor function in respiratory, gastrointestinal, or urinary tissues without the confounding central effects seen with tertiary amine fluorene analogs such as 2-(diethylamino)ethyl 9-hydroxyfluorene-9-carboxylate (LD50 = 45 mg/kg; central anticholinergic activity in arecoline tremor model) [1]. This compound is therefore suitable for isolated tissue bath experiments and whole-animal models where exclusive peripheral muscarinic blockade is required.

M2 vs. M3 Subtype Selectivity Profiling Using Rigid Fluorene Pharmacophore

The rigid fluorene-9-carboxylate moiety, by covalently linking the two benzene rings, reduces ileal M3 potency by approximately 50% relative to atrial M2 potency compared to the non-bridged diphenyl ester 4-DAMP methobromide [2]. This property supports tissue-level pharmacological profiling of M2/M3 functional discrimination, particularly in paired atrial (M2) and ileal (M3) organ bath preparations. Procurement of this compound enables head-to-head selectivity comparisons that cannot be performed using open-chain diphenyl acetate muscarinic antagonists.

Azabicyclo Scaffold SAR: Exploring the Effect of Ring Topology on Muscarinic Antagonist Binding

The 1-azoniabicyclo[3.2.1]octane core provides a geometrically distinct template compared to the more extensively characterized 1-azoniabicyclo[2.2.2]octane (quinuclidine) system. While quinuclidine-based fluorene-9-carboxylates achieve sub-nanomolar M1 binding (IC50 = 0.26 nM) [3], the [3.2.1] scaffold alters both the spatial relationship between the ammonium center and the ester moiety and the conformational flexibility of the bicyclic ring. This compound serves as a key tool for systematic scaffold-hopping studies aimed at understanding how azabicyclo ring size and nitrogen position influence muscarinic receptor subtype affinity and dissociation kinetics.

Reference Compound for Fluorene-9-carboxylate Muscarinic Antagonist Patent and Medicinal Chemistry Programs

As a representative example of the fluorenecarboxylic acid ester class claimed in Boehringer Ingelheim patent US 6,815,452 B2, this compound serves as a reference standard for analytical method development, biological assay calibration, and structure confirmation in medicinal chemistry programs developing next-generation muscarinic antagonists [4]. Its availability as a custom synthesis product with defined purity (≥99%) from specialty chemical suppliers supports its use as a positive control in radioligand binding and functional assays targeting muscarinic receptors.

Quote Request

Request a Quote for 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.